molecular formula C11H12BrNO B3429268 (2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one CAS No. 73387-60-7

(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one

Cat. No. B3429268
CAS RN: 73387-60-7
M. Wt: 254.12 g/mol
InChI Key: IGZLESKZUATMSD-BQYQJAHWSA-N
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Description

(2E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, also known as (2E)-1-(4-bromophenyl)-3-(N,N-dimethylamino)prop-2-en-1-one, is an organic compound belonging to the class of compounds known as phenylpropene derivatives. It is a colorless liquid with a molecular formula of C10H11BrN and a molecular weight of 215.1 g/mol. This compound has a variety of applications in scientific research, including its use as a synthetic intermediate in the synthesis of other compounds, as well as its use as a biochemical and physiological agent.

Scientific Research Applications

1. Structural Analysis and Molecular Interactions

(Suwunwong et al., 2009) studied the structure of a similar molecule, highlighting its planar unit and dihedral angles with related rings. This study emphasizes the importance of understanding molecular structure and interactions in scientific research.

2. Optical Properties and Physicochemical Investigations

(Khan et al., 2016) investigated the optical properties of a related compound, focusing on its solvatochromic properties. The research delves into the potential application of these compounds in optical and photonic devices.

3. Non-linear Optical Properties

The non-linear optical properties of similar compounds were studied by (Henari and Asiri, 2011), revealing promising applications in optical limiting and optical devices, especially in low power regimes.

4. Synthesis of Chromones and Homoisoflavones

(Panja et al., 2010) explored the synthesis of 3-allylchromones and homoisoflavones using a related compound. This research contributes to the field of organic synthesis and the development of new chemical entities.

5. Solid-State Photoluminescence

Investigations into the solid-state photoluminescence of similar compounds were conducted by (Percino et al., 2017), noting variations due to crystal morphology, which is critical for applications in materials science and photonics.

6. Molecular Structure and Spectral Investigation

(Asiri et al., 2016) focused on the molecular structure and spectral investigation of a related compound, highlighting its potential in the development of organic nonlinear optical materials.

7. Proton Acceptance Capabilities

(Pleier et al., 2003) studied the proton acceptance capabilities of compounds with similar structures, providing insights into their chemical reactivity and potential applications in hydrogen bonding.

8. Solubility Studies

(Song et al., 2019) conducted solubility studies on a related compound, essential for understanding its behavior in various solvents, which is crucial for pharmaceutical and chemical industries.

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZLESKZUATMSD-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73387-60-7
Record name 1-(4-Bromophenyl)-3-dimethylaminopropenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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